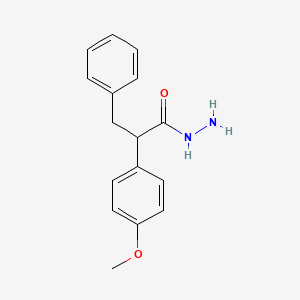
alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide: is an organic compound with the molecular formula C16H18N2O2 It is known for its unique structural features, including a methoxyphenyl group and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide typically involves the reaction of alpha-(p-Methoxyphenyl)hydrocinnamic acid with hydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxyphenyl group can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
- Alpha-(p-Methoxyphenyl)acetic acid hydrazide
- Alpha-(p-Methoxyphenyl)propionic acid hydrazide
- Alpha-(p-Methoxyphenyl)butyric acid hydrazide
Comparison: Alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide is unique due to its specific structural features, such as the methoxyphenyl group and the hydrazide functional group. These features confer distinct chemical and biological properties compared to similar compounds. For instance, the presence of the methoxy group can enhance its solubility and reactivity, making it more versatile in various applications.
Properties
CAS No. |
58973-43-6 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-phenylpropanehydrazide |
InChI |
InChI=1S/C16H18N2O2/c1-20-14-9-7-13(8-10-14)15(16(19)18-17)11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3,(H,18,19) |
InChI Key |
IOWWNVXVYPZCDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=CC=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















